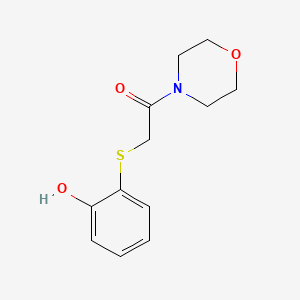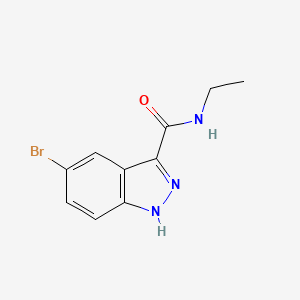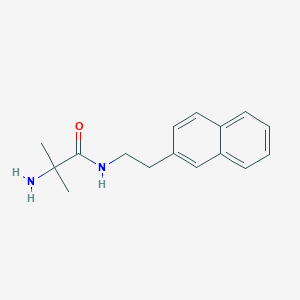![molecular formula C16H17N3O2 B7595996 N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)
N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline, commonly known as DMNI, is a synthetic compound that belongs to the class of anilines. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of DMNI is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress. DMNI has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential. In addition, DMNI has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
DMNI has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of oxidative stress, and the disruption of cell membranes. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In addition, DMNI has been shown to have antioxidant properties and to protect against oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMNI has several advantages for use in lab experiments, including its fluorescent properties, its ability to induce apoptosis in cancer cells, and its potential use as a catalyst for organic reactions. However, DMNI also has some limitations, including its toxicity and potential side effects, as well as the need for careful handling and storage due to its sensitivity to light and air.
Orientations Futures
There are several future directions for research on DMNI, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential applications in cancer therapy, and the study of its mechanism of action and biochemical effects. In addition, DMNI could be further explored for its potential use in materials science and catalysis. Further research is needed to fully understand the properties and potential applications of DMNI.
Conclusion
In conclusion, DMNI is a synthetic compound with unique properties and potential applications in various fields, including materials science, chemistry, and biology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of DMNI.
Méthodes De Synthèse
DMNI can be synthesized using various methods, including the condensation reaction of 4-methylbenzaldehyde and N,N-dimethylaniline in the presence of nitrobenzene. The reaction is carried out under reflux conditions, and the product is obtained after recrystallization from ethanol. The purity of DMNI can be improved by using column chromatography or other purification techniques.
Applications De Recherche Scientifique
DMNI has been extensively studied for its potential applications in various fields, including materials science, chemistry, and biology. It has been used as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions. In addition, DMNI has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(4-methylphenyl)iminomethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-7-14(8-5-12)17-11-13-6-9-15(18(2)3)16(10-13)19(20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNLCFPXJQIPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)

![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)


![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)



![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)